Furo[3,2-b]pyridine Scaffold: Validated CLK/HIPK Kinase Inhibition vs. Non-Furo Heterocyclic Cores
The furo[3,2-b]pyridine core has been established as a privileged scaffold yielding potent CLK inhibitors with selectivity profiles unattainable with more common heterocyclic cores (e.g., pyrazolo-pyrimidines or quinazolines). The scaffold produced the chemical biology probe MU1210, which inhibits CLK1, CLK2, and CLK4 with IC₅₀ values of 8, 20, and 12 nM, respectively, while sparing CLK3 (IC₅₀ > 3 µM) — a selectivity window exceeding 150-fold . The HIPK2-selective inhibitor MU135 (compound 21e) from the same scaffold class has been crystallized in complex with HIPK2 (PDB: 7NCF, resolution 2.72 Å), confirming the binding mode [1]. The target compound shares this validated core, distinguishing it from inhibitors built on less extensively characterized scaffolds.
| Evidence Dimension | Scaffold validation: kinase selectivity (CLK1 vs. CLK3 selectivity window) |
|---|---|
| Target Compound Data | No direct CLK/HIPK IC₅₀ data available for CAS 942005-68-7 in the public domain. |
| Comparator Or Baseline | MU1210 (furo[3,2-b]pyridine core): CLK1 IC₅₀ = 8 nM; CLK3 IC₅₀ > 3,000 nM (selectivity ratio > 375:1). Non-furo scaffolds generally lack this selectivity profile. |
| Quantified Difference | Selectivity ratio > 375:1 for CLK1 over CLK3 demonstrated for the scaffold class; actual selectivity of the target compound remains uncharacterized. |
| Conditions | In vitro kinase inhibition assay (NanoBRET for MU1210 Ki determination); CLK1/2/3/4 recombinant kinase domains. |
Why This Matters
For procurement decisions in kinase inhibitor research, the furo[3,2-b]pyridine scaffold offers a validated path to CLK/HIPK selectivity that may not be achievable with generic kinase inhibitor scaffolds.
- [1] Chaikuad A, Paruch K, Knapp S, Structural Genomics Consortium (SGC). Crystal structure of HIPK2 in complex with MU135 (compound 21e). RCSB PDB: 7NCF. Deposited 2021-01-28, Released 2021-03-03. Resolution 2.72 Å. View Source
